Diisopropyldithiocarbamate

Description

Historical Context and Evolution of Diisopropyldithiocarbamate Chemistry

The field of dithiocarbamate (B8719985) chemistry originated with the discovery of dithiocarbamic acids in the mid-19th century researchjournal.co.in. As a class of organosulfur compounds, dithiocarbamates evolved into significant ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metals lancs.ac.uk. The synthesis of the this compound ligand is typically achieved through the reaction of diisopropylamine (B44863) with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding salt, sodium this compound researchjournal.co.inresearchjournal.co.in. This salt then serves as a versatile starting material for the synthesis of various metal complexes via a replacement reaction method, which has been noted for yielding high-purity coordination compounds researchjournal.co.in.

The evolution of this compound chemistry has been marked by a growing interest in its coordination behavior with various metal centers. While early research on dithiocarbamates was broad, studies focusing specifically on this compound complexes with first-series transition metals were considered scarce as of 2009, highlighting it as an area ripe for exploration researchjournal.co.inresearchjournal.co.in. The in situ method of synthesis has also been employed, proving particularly effective for preparing organotin(IV) dithiocarbamate compounds mdpi.comencyclopedia.pub. This method is often preferred because the dithiocarbamic acid intermediate can be unstable at elevated temperatures, and the in situ reaction circumvents the need to isolate it mdpi.comencyclopedia.pubnih.gov.

Significance of this compound in Contemporary Chemical Science

This compound is a significant ligand in several key areas of modern chemical research, primarily due to its robust chelating ability and the unique properties it imparts to its metal complexes. Its contemporary importance can be seen in the fields of medicinal chemistry, materials science, and fundamental coordination chemistry.

In medicinal chemistry, organotin(IV) complexes of this compound have emerged as a focal point of research for their potential as anticancer agents. mdpi.comencyclopedia.pubjmchemsci.com Studies have demonstrated that these compounds exhibit potent cytotoxic effects against various human cancer cell lines, including leukemia and colon adenocarcinoma. researchgate.netasianpubs.orgnih.govmdpi.com The lipophilicity conferred by the organic groups on the tin atom, combined with the dithiocarbamate ligand, is believed to enhance the biological activity of these complexes mdpi.comnih.gov. Research indicates that compounds like triphenyltin(IV) this compound are often more cytotoxic than their diorganotin(IV) or dimethyltin(IV) counterparts. researchgate.netasianpubs.orgnih.gov

| Compound | Cell Line | Cytotoxicity (IC₅₀) | Reference |

| triphenyltin(IV) this compound | K562 (leukaemia) | 0.25 µM - 0.32 µM | researchgate.netasianpubs.org |

| dimethyltin(IV) this compound | K562 (leukaemia) | 4.3 µM | researchgate.netasianpubs.org |

| triphenyltin(IV) this compound | Jurkat E6.1 (T-lymphoblastic leukemia) | ~0.18 µM | researchgate.netmdpi.com |

| diphenyltin(IV) diisopropyl dithiocarbamate | Jurkat E6.1 (T-lymphoblastic leukemia) | ~0.42 µM | mdpi.com |

| dimethyltin(IV) diisopropyl dithiocarbamate | Jurkat E6.1 (T-lymphoblastic leukemia) | > 1.0 µM | mdpi.com |

This table is interactive. Click on the headers to sort the data.

In the realm of materials science , this compound complexes serve as valuable single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanomaterials. nih.govuts.edu.au This application leverages the fact that the complex contains both the metal and the sulfur source in a single molecule, which can decompose under controlled thermal conditions to yield high-purity nanomaterials. For example, complexes of this compound with metals like lead(II), copper(II), and titanium(IV) have been used to create PbS, CuS, and BaTiS₃ nanocrystals and nanorods, respectively. rsc.orgnih.govrsc.orgorcid.org These nanomaterials possess unique electronic and optical properties, making them candidates for applications in devices such as thermistors and solar cells. nih.govrsc.org

The coordination chemistry of this compound remains a significant area of fundamental research. The ligand's two sulfur donor atoms allow it to chelate symmetrically to metal ions, forming stable four-membered rings researchjournal.co.in. The steric bulk of the two isopropyl groups plays a crucial role in determining the coordination geometry and nuclearity of the resulting complexes researchgate.net. This has been studied in complexes with a wide array of metals, including transition metals like palladium(II) and nickel(II), as well as main group metals and even actinides like thorium(IV) and uranium(IV) lancs.ac.ukresearchgate.netsphinxsai.com. Understanding these structural nuances, such as the formation of monomeric versus polymeric structures, is critical for designing complexes with specific properties for catalytic or materials applications researchgate.netscispace.com.

Scope and Research Objectives in this compound Studies

Current research on this compound is driven by a range of objectives aimed at harnessing the unique properties of its metallic complexes for targeted applications. The scope of these studies is broad, spanning synthetic chemistry, biological evaluation, and materials engineering.

A primary objective is the synthesis and characterization of novel metal complexes . Researchers are continuously exploring the reactions of this compound with a diverse range of metal ions, including organotins, transition metals, and f-block elements, to create new chemical entities. researchjournal.co.inlancs.ac.ukmdpi.comasianpubs.org The characterization of these new compounds is a critical step, involving techniques such as elemental analysis, FTIR, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction to elucidate their molecular structures and bonding characteristics. researchjournal.co.inresearchgate.netscispace.comresearchgate.net

Another major research thrust is the evaluation of biological activity , with a strong emphasis on anticancer applications. encyclopedia.pubjmchemsci.com The primary goal is to identify compounds with high cytotoxicity towards cancer cells. researchgate.netnih.govmdpi.com Studies aim to establish structure-activity relationships, for example, by correlating the lipophilicity and coordination geometry of organotin-diisopropyldithiocarbamate complexes with their effectiveness. mdpi.comnih.gov Beyond determining cytotoxicity, a key objective is to understand the underlying mechanisms of action, such as the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells through pathways that may involve DNA damage. mdpi.comencyclopedia.pubjmchemsci.com

In materials science, the key objective is the development of advanced functional materials . This involves using this compound complexes as single-source precursors to fabricate metal sulfide nanomaterials with controlled size, shape, and crystallinity. uts.edu.aursc.orgrsc.org Research aims to understand how the structure of the precursor complex influences the morphology and properties of the resulting nanomaterial. uts.edu.aunih.gov The ultimate goal is to produce materials with tailored optical and electronic properties for specific technological applications, such as photosensitizers in solar cells or components in other optoelectronic devices. rsc.orgnih.gov

Finally, a persistent objective is to deepen the fundamental understanding of the coordination chemistry of this compound. This includes investigating subtle intramolecular and intermolecular interactions, such as C-H···S hydrogen bonds, and their influence on molecular conformation and crystal packing researchgate.net. Researchers also study the kinetics of dynamic processes in solution, such as the restricted rotation of the isopropyl groups lancs.ac.ukresearchgate.net. This foundational knowledge is essential as it underpins the rational design of new molecules for all the applications mentioned above.

| Metal/Organometal Moiety | Research Focus | Key Findings | Reference(s) |

| Organotin(IV) (e.g., Triphenyltin, Dimethyltin) | Anticancer Activity | Triphenyltin complexes show high cytotoxicity against leukemia cells via apoptosis and cell cycle arrest. Activity is linked to the number and nature of organic groups. | mdpi.comjmchemsci.comresearchgate.netasianpubs.orgnih.gov |

| Mercury(II) | Coordination Polymers | Reaction stoichiometry controls the formation of either monomeric or polymeric structures. The two forms have different thermal decomposition behaviors. | researchgate.netscispace.comuts.edu.au |

| Transition Metals (e.g., Ni, Pd, Cu, Fe) | Coordination & Materials Science | Forms stable, often square-planar or tetrahedral, complexes. Used as single-source precursors for metal sulfide (e.g., NiS, CuS) nanoparticles. | researchjournal.co.inuts.edu.auorcid.orgresearchgate.net |

| Barium & Titanium | Nanomaterial Precursors | Combination of barium and titanium this compound complexes used to synthesize BaTiS₃ nanorods for optoelectronic applications. | rsc.orgrsc.org |

| Actinides (e.g., Th, U, Np) | Fundamental Coordination Chemistry | Forms homoleptic complexes whose bonding character (covalency) and solution dynamics are subjects of investigation for understanding f-element chemistry. | lancs.ac.uk |

This table is interactive. Click on the headers to sort the data.

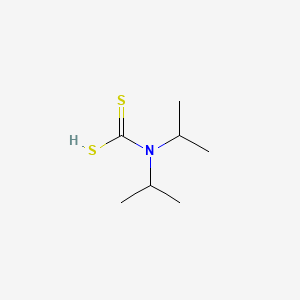

Structure

3D Structure

Properties

CAS No. |

25022-55-3 |

|---|---|

Molecular Formula |

C7H15NS2 |

Molecular Weight |

177.3 g/mol |

IUPAC Name |

di(propan-2-yl)carbamodithioic acid |

InChI |

InChI=1S/C7H15NS2/c1-5(2)8(6(3)4)7(9)10/h5-6H,1-4H3,(H,9,10) |

InChI Key |

GWXMDJKGVWQLBZ-UHFFFAOYSA-N |

SMILES |

CC(C)N(C(C)C)C(=S)S |

Canonical SMILES |

CC(C)N(C(C)C)C(=S)S |

Other CAS No. |

25022-55-3 |

Related CAS |

4092-82-4 (hydrochloride salt) |

Synonyms |

diisopropyldithiocarbamate diisopropyldithiocarbamate, sodium salt DIPDTC |

Origin of Product |

United States |

Synthetic Methodologies for Diisopropyldithiocarbamate and Its Derivatives

Direct Synthesis Approaches for Diisopropyldithiocarbamate Ligands

The direct synthesis of this compound ligands is typically achieved through the reaction of diisopropylamine (B44863) with carbon disulfide. The resulting dithiocarbamic acid is often unstable and is therefore commonly converted to a more stable salt or used immediately in subsequent reactions.

In Situ Methods in this compound Synthesis

The in situ generation of the this compound ligand is a widely employed and highly effective strategy, particularly for the synthesis of its metal complexes. This method is favored because the diisopropyldithiocarbamic acid intermediate is prone to decomposition at temperatures above 4°C. encyclopedia.pubnih.gov The reaction between carbon disulfide and a secondary amine like diisopropylamine is exothermic, and elevated temperatures can lead to the breakdown of the ligand into carbon dioxide, hydrogen sulfide (B99878), and ammonium (B1175870) thiocyanide. encyclopedia.pub

A common procedure involves the direct reaction of diisopropylamine with carbon disulfide in an ethanolic solution, stirred at a low temperature (e.g., 4°C) for a couple of hours. cmu.ac.th To facilitate the reaction, a small amount of a 25% ammonia (B1221849) solution is sometimes added to create the necessary basic conditions. nih.govcmu.ac.th This in situ generated ligand can then be directly reacted with a metal salt to form the desired metal this compound complex. nih.govcmu.ac.th This approach has been successfully used to synthesize a variety of organotin(IV) this compound compounds with good yields and high purity. encyclopedia.pubcmu.ac.th

The general reaction for the in situ formation of the this compound anion is as follows:

(CH(CH₃)₂)₂NH + CS₂ → (CH(CH₃)₂)₂NC(S)SH

This dithiocarbamic acid is then deprotonated, typically by a base, to form the this compound anion, which is then ready to coordinate with a metal center.

Multicomponent Reaction Pathways to Diisopropyldithiocarbamates

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. organic-chemistry.orgnih.govnih.govrsc.org A notable example for the synthesis of this compound derivatives is the catalyst- and additive-free multicomponent synthesis of S-benzyl dithiocarbamates.

This reaction proceeds at room temperature via a 1,6-conjugated addition of in situ generated dithiocarbamic acid to para-quinone methides (p-QMs). The dithiocarbamic acid is formed from the reaction of an amine, such as diisopropylamine, and carbon disulfide. This method provides a straightforward route to biologically relevant S-diphenylmethyl dithiocarbamates with excellent yields in a short period.

The general scheme for this multicomponent reaction is depicted below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Conditions |

| para-Quinone Methide | Diisopropylamine | Carbon Disulfide | S-benzyl this compound | Catalyst- and additive-free, room temperature |

This approach highlights the power of MCRs in generating structural diversity, as various amines and substituted para-quinone methides can be employed.

Metal-Free and Visible-Light-Promoted Synthetic Routes for Diisopropyldithiocarbamates

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods. rsc.orgnih.gov Metal-free and visible-light-promoted reactions are at the forefront of this movement. rsc.orgnih.gov A metal-free and visible-light-promoted method has been developed for the synthesis of S-alkyl dithiocarbamates through the multicomponent reaction of α-diazoesters, amines, and CS₂. rsc.org

This transformation can be conveniently performed at room temperature in the air using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive, with nitrogen gas as the only byproduct. rsc.org While this method has been demonstrated for a range of amines, its application with diisopropylamine provides a potential green synthetic route to S-alkyl diisopropyldithiocarbamates. The reaction is initiated by visible light, which promotes the reaction without the need for a metal catalyst. rsc.org

A proposed general reaction is as follows:

N₂CHR'COOR'' + (CH(CH₃)₂)₂NH + CS₂ --(Visible Light, DBU)--> (CH(CH₃)₂)₂NC(S)SCHR'COOR'' + N₂

This method represents a significant advancement in the synthesis of dithiocarbamates, offering a milder and more sustainable alternative to traditional methods.

One-Pot Reaction Strategies for this compound Precursors

One-pot reactions are highly desirable in chemical synthesis as they reduce the need for purification of intermediates, save time, and minimize waste. researchgate.netnih.govsioc-journal.cnscielo.org.mx A highly efficient, mild, and simple one-pot synthesis of dithiocarbamates has been developed based on the reaction of amines, CS₂, and alkyl halides without the use of a catalyst and under solvent-free conditions. This reaction is a highly atom-economic process for the production of S-alkyl dithiocarbamates.

Another example of a one-pot synthesis involves the preparation of dithiocarbamyl-containing organosilicon compounds. researchgate.net In this method, aldehydes bearing dithiocarbamate (B8719985) moieties are generated through a one-pot reaction of amines, CS₂, and 4-(bromoalkoxy)benzaldehydes, using K₂CO₃ as a catalyst under solvent-free conditions. researchgate.net These aldehyde precursors can then be further functionalized.

| Reactants | Catalyst | Conditions | Product |

| Amine, Carbon Disulfide, Alkyl Halide | None | Solvent-free, Room Temperature | S-Alkyl Dithiocarbamate |

| Amine, Carbon Disulfide, 4-(bromoalkoxy)benzaldehyde | K₂CO₃ | Solvent-free | Dithiocarbamyl-containing aldehyde |

These one-pot strategies offer practical and efficient routes to various this compound precursors and derivatives.

Direct Dithiocarbamation Reactions for Structural Derivatization

Direct dithiocarbamation reactions involve the introduction of the dithiocarbamate group onto a molecular scaffold in a single step. researchgate.net These reactions are valuable for the late-stage functionalization of complex molecules.

One strategy involves the Ts₂O-mediated deoxygenative C2-dithiocarbamation of quinoline (B57606) N-oxides with in situ generated dithiocarbamic acids from CS₂ and amines. rsc.orgnih.gov This reaction proceeds under transition-metal-free conditions to produce novel quinoline-dithiocarbamate compounds. rsc.orgnih.gov However, this specific reaction was reported to be unsuccessful with diisopropylamine. rsc.orgnih.gov

A more successful example of direct dithiocarbamation is the metal-free, regioselective C-H dithiocarbamation of indolizines with tetraalkylthiuram disulfides. rsc.org This method allows for the direct formation of a C-S bond between the indolizine (B1195054) core and the dithiocarbamate moiety, providing access to a range of indolizine-dithiocarbamate derivatives with good yields. rsc.org This approach demonstrates the potential for direct dithiocarbamation in creating structurally diverse compounds.

Targeted Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes is a significant area of research due to their diverse structural features and potential applications. The general approach involves the reaction of a metal salt with a this compound ligand, which can be pre-synthesized as a salt (e.g., sodium this compound) or generated in situ. cmu.ac.thwisdomlib.orgscispace.com

The stoichiometry of the reactants plays a crucial role in determining the structure of the resulting metal complex. For instance, in the synthesis of mercury(II) this compound complexes, reacting sodium this compound with HgCl₂ in a 3:1 molar ratio yields the monomeric bis(diisopropyldithiocarbamato)mercury(II) complex. In contrast, a 1:3 molar ratio leads to the formation of a polymeric mercury(II) this compound complex. scispace.com

Similarly, the synthesis of transition metal complexes with this compound has been reported with varying metal-to-ligand ratios. For example, complexes of the type ML₂ have been prepared for Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), while M'L₃ complexes have been synthesized for Cr(III) and Fe(III). Barium dithiocarbamate complexes have also been synthesized through the in situ formation of the dithiocarbamate anion followed by the addition of metallic barium. rsc.org

The synthesis of organotin(IV) this compound compounds also follows this principle, where organotin(IV) chlorides are reacted with the in situ generated this compound ligand to yield complexes with varying coordination numbers around the central tin atom. cmu.ac.th

A summary of representative synthetic conditions for various metal complexes is provided in the table below.

| Metal Salt | Ligand Source | Molar Ratio (Metal:Ligand) | Solvent | Product |

| HgCl₂ | Sodium this compound | 1:3 | Water | Polymeric mercury(II) this compound |

| HgCl₂ | Sodium this compound | 3:1 | Water | Monomeric bis(diisopropyldithiocarbamato)mercury(II) |

| Triphenyltin(IV) chloride | In situ from diisopropylamine and CS₂ | 1:1 | Ethanol | Triphenyltin(IV) this compound |

| Dimethyltin(IV) dichloride | In situ from diisopropylamine and CS₂ | 1:2 | Ethanol | Bis(diisopropyldithiocarbamato)dimethyltin(IV) |

| Metal Chlorides (Mn, Co, Ni, Cu, Zn) | Sodium this compound | 1:2 | Not specified | ML₂ complexes |

| Metal Chlorides (Cr, Fe) | Sodium this compound | 1:3 | Not specified | M'L₃ complexes |

| Metallic Barium | In situ from diisopropylamine and CS₂ | - | Water/Ethanol | Barium this compound |

Organotin(IV) this compound Complexes

The synthesis of organotin(IV) this compound complexes is predominantly achieved through an efficient in situ methodology. researchgate.netacs.org This approach involves the reaction of diisopropylamine with carbon disulfide in a cold ethanolic solution, typically around 4°C, to form the this compound ligand in the reaction vessel. researchgate.netacs.org A catalytic amount of ammonia solution may be added to facilitate the reaction. researchgate.net Subsequently, an ethanolic solution of an appropriate organotin(IV) chloride precursor, such as triphenyltin(IV) chloride, dimethyltin(IV) dichloride, or diphenyltin(IV) dichloride, is added dropwise to the freshly prepared ligand solution. researchgate.netacs.org The resulting mixture is stirred for several hours, leading to the precipitation of the desired organotin(IV) this compound complex. The precipitate is then isolated by filtration, washed with cold ethanol, and dried. researchgate.net

This method has been successfully employed to synthesize a range of complexes, including triphenyltin(IV) this compound, dimethyltin(IV) bis(this compound), and diphenyltin(IV) bis(this compound). researchgate.net The characterization of these compounds using techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn), and elemental analysis confirms their composition and structure. researchgate.netacs.org Single-crystal X-ray diffraction studies have elucidated the specific coordination geometries of these complexes. For instance, triphenyltin(IV) this compound has been shown to adopt a five-coordinate geometry, while dimethyltin(IV) bis(this compound) exhibits a four-coordinate structure. researchgate.net The coordination number and geometry in these organotin(IV) compounds are influenced by the number of organic groups attached to the tin atom and the coordination mode of the dithiocarbamate ligand. acs.org

Table 1: Synthesis and Structural Data for Organotin(IV) this compound Complexes

| Complex Name | Organotin Precursor | General Formula | Coordination Number | Geometry | Reference |

|---|---|---|---|---|---|

| Triphenyltin(IV) this compound | Triphenyltin(IV) chloride | (C₆H₅)₃Sn[S₂CN(C₃H₇)₂] | 5 | Distorted trigonal bipyramidal | researchgate.netuokerbala.edu.iq |

| Dimethyltin(IV) bis(this compound) | Dimethyltin(IV) dichloride | (CH₃)₂Sn[S₂CN(C₃H₇)₂]₂ | 4 | Tetrahedral | researchgate.net |

| Diphenyltin(IV) bis(this compound) | Diphenyltin(IV) dichloride | (C₆H₅)₂Sn[S₂CN(C₃H₇)₂]₂ | Not specified | Not specified | researchgate.net |

Synthesis of Other Transition Metal this compound Complexes (e.g., Zn(II), Cd(II), Au(III), Ni(II), Ti(IV), Cu(II), Fe(II))

The synthesis of this compound complexes with various other transition metals generally follows a metathetical reaction pathway. This typically involves the reaction of a water-soluble metal salt with an alkali metal salt of the this compound ligand.

Zinc(II) and Cadmium(II): Complexes of zinc(II) and cadmium(II) are commonly prepared by reacting aqueous solutions of their respective chloride or nitrate (B79036) salts with sodium or lithium this compound. uokerbala.edu.iqmdpi.comnih.gov For example, binuclear zinc(II) complexes have been formed by adding zinc chloride to a freshly prepared dithiocarbamate solution. mdpi.com Similarly, cadmium(II) dithiocarbamate complexes, often used as precursors for cadmium sulfide nanoparticles, are synthesized via the reaction of a cadmium(II) salt with the dithiocarbamate ligand. researchgate.netresearchgate.net

Gold(III): Gold(III) this compound complexes can be synthesized by reacting chloroauric acid (HAuCl₄) or a gold(III) chloride salt with sodium this compound in an aqueous medium. researchgate.net This reaction can lead to the formation of different isomers, such as cationic [Au(S₂CNiPr₂)₂]⁺ species or neutral [AuCl₂(S₂CNiPr₂)] complexes, depending on the reaction conditions. rsc.org Chemisorption synthesis, using pre-existing metal dithiocarbamate complexes like binuclear zinc dithiocarbamates to bind gold(III) from acidic solutions, has also been reported. researchgate.net

Nickel(II): Nickel(II) this compound complexes are typically prepared by reacting a nickel(II) salt, like nickel(II) chloride hexahydrate, with the dithiocarbamate ligand. sphinxsai.comorientjchem.org These square planar complexes can be further reacted with other ligands, such as phosphines, to generate mixed-ligand complexes. sphinxsai.com

Titanium(IV): Titanium(IV) dithiocarbamate complexes are generally prepared by reacting titanium(IV) chloride with anhydrous sodium N,N-dialkyldithiocarbamates in a refluxing organic solvent like dichloromethane. nih.gov This method has been used to create complexes with the general formula Ti(S₂CNR₂)ₙCl₄₋ₙ. researchgate.net More complex species, such as isopropoxy- and tert-butoxy-tris(dithiocarbamato)titanium(IV) complexes, have also been synthesized and characterized. nih.gov

Copper(II): The synthesis of copper(II) this compound follows the general method of reacting an aqueous solution of a copper(II) salt, such as copper(II) chloride, with the dithiocarbamate ligand. scielo.org.mxnih.gov

Iron(II): Tris(diisopropyldithiocarbamato)iron(II) complexes have been synthesized, demonstrating the accessibility of iron(II) complexes with this ligand. ru.nl The synthesis can sometimes involve the in-situ reduction of an iron(III) precursor, such as FeCl₃, by the ligand itself under certain conditions. sapub.org

Coordination Chemistry of Diisopropyldithiocarbamate Ligands

Ligand Properties and Coordination Modes

The diisopropyldithiocarbamate anion, [S₂CN(i-Pr)₂]⁻, is a monoanionic ligand renowned for its versatility in coordination chemistry. It readily forms stable complexes with a vast array of transition metals, main group elements, lanthanides, and actinides. nih.gov The ease of its preparation and its ability to confer solubility in either aqueous or organic solvents, depending on the counter-ion, contribute to its widespread use. nih.gov

This compound as a Versatile Chelating Ligand System

This compound functions as a robust chelating agent, primarily due to the presence of two sulfur donor atoms. ontosight.aistanford.edu These sulfur atoms can effectively bind to metal centers, forming a stable four-membered ring. researchjournal.co.in This chelating ability is a key feature of dithiocarbamates in general and is fundamental to the stability of the resulting metal complexes. rsc.orglibretexts.org The ligand's structure, featuring a central nitrogen atom bonded to a CS₂ moiety and two isopropyl groups, allows for the formation of these stable complexes. ontosight.ai The lipophilic nature of dithiocarbamates further influences their coordination behavior and the properties of the resulting complexes. nih.gov

The versatility of the this compound ligand is also evident in its ability to stabilize metals in various oxidation states. This is attributed to the resonance between the dithiocarbamate (B8719985) and thioureide forms, which involves the delocalization of the nitrogen lone pair of electrons onto the sulfur atoms. nih.gov This electronic flexibility allows the ligand to adapt to the electronic requirements of different metal centers. bohrium.com

Analysis of Monodentate, Bidentate Terminal, and Bridging Coordination Modes

The this compound ligand can adopt several coordination modes, the most common of which are monodentate, bidentate, and bridging. nih.govresearchgate.net

Monodentate Coordination: In this mode, only one of the sulfur atoms of the dithiocarbamate ligand binds to the central metal atom. nih.govmdpi.com This type of coordination is less common than the bidentate mode but has been observed in certain complexes, particularly in organotin(IV) compounds where the coordination number of the tin atom can vary. mdpi.comresearchgate.net The formation of monodentate complexes can also occur when a second, different ligand is introduced, leading to heteroleptic complexes. nih.gov

Bidentate Terminal Coordination: This is the most prevalent coordination mode for this compound. nih.gov Both sulfur atoms of the ligand coordinate to the same metal center, forming a chelate ring. libretexts.orgscispace.com This symmetrical chelation is a defining characteristic of many metal dithiocarbamate complexes and contributes significantly to their stability. nih.gov Infrared spectroscopy is a key tool for distinguishing between monodentate and bidentate coordination, as the C-N and C-S stretching frequencies are sensitive to the coordination mode. researchjournal.co.in A single, unsplit band in the ν(C-S) region is indicative of symmetrical bidentate coordination. researchjournal.co.inresearchgate.net

Bridging Coordination: The this compound ligand can also act as a bridge between two metal centers. rsc.org In this arrangement, one sulfur atom may bind to one metal while the second sulfur atom coordinates to an adjacent metal. This can lead to the formation of dimeric, polymeric, or cluster structures. scispace.comresearchgate.netnih.gov For instance, in some mercury(II) complexes, one dithiocarbamate ligand can act as a chelating ligand while another acts as a chelating bridging ligand between two mercury atoms, resulting in a dinuclear structure. nih.gov Anisobidentate bridging is a specific type of bridging where one sulfur atom is bonded to a metal ion and the other sulfur atom bridges to an adjacent molecule, resulting in unequal metal-sulfur bond distances. researchgate.net

The following table summarizes the key characteristics of these coordination modes:

| Coordination Mode | Description | Structural Implication |

| Monodentate | One sulfur atom binds to the metal center. nih.gov | Can lead to heteroleptic complexes. nih.gov |

| Bidentate Terminal | Both sulfur atoms bind to the same metal center, forming a chelate ring. scispace.com | Forms stable, monomeric complexes. nih.gov |

| Bridging | The ligand connects two different metal centers. rsc.org | Results in dimeric or polymeric structures. scispace.comresearchgate.net |

Influence of Organic Substituents on Coordination Behavior

The organic substituents on the nitrogen atom of the dithiocarbamate ligand, in this case, the isopropyl groups, play a crucial role in influencing the coordination behavior and the properties of the resulting metal complexes. The steric bulk of the isopropyl groups can affect the geometry of the complex. researchgate.netosti.gov

The inductive effect of the alkyl groups can also have an electronic influence, although studies on nickel bis(dithiocarbamate) chelates have shown that the +I effect of the alkyl groups does not significantly alter the C-N and C-S bond lengths. biotech-asia.org However, the nature of the substituents can impact the stability and reactivity of the complexes. For instance, the presence of different alkyl or aryl substituents in organotin(IV) dithiocarbamate complexes has been shown to affect their biological activities. mdpi.com

Metal-Diisopropyldithiocarbamate Complexation Studies

The complexation of this compound with various metal ions has been extensively studied, revealing a rich and diverse coordination chemistry.

Diverse Coordination Environments around Central Metal Atoms

This compound ligands form complexes with a wide range of metals, resulting in diverse coordination environments around the central metal atom. The coordination number and geometry are influenced by factors such as the size and charge of the metal ion, and the steric and electronic properties of the ligand. osti.gov

For example, with Ni(II), the bis(this compound)nickel complex typically adopts a square planar or tetrahedral geometry. ontosight.ai In some cases, unusual anagostic C-H···Ni interactions have been observed. uts.edu.au Cobalt(III) complexes with dithiocarbamate ligands generally exhibit a distorted octahedral coordination environment. rsc.org

In organotin(IV) chemistry, the coordination number of the tin atom can range from four to seven, leading to geometries such as distorted tetrahedral, trigonal bipyramidal, and octahedral. researchgate.netmdpi.com For instance, triphenyltin(IV) this compound has been found to have a distorted trigonal bipyramidal geometry with an anisobidentate coordination mode. cmu.ac.th In contrast, dimethyltin(IV) this compound exhibits a skew-octahedral geometry with bidentate coordination. cmu.ac.th

The following table provides examples of coordination geometries observed for different metal-diisopropyldithiocarbamate complexes:

| Metal Ion | Coordination Number | Geometry | Reference |

| Ni(II) | 4 | Square Planar / Tetrahedral | ontosight.ai |

| Co(III) | 6 | Distorted Octahedral | rsc.org |

| Sn(IV) (Triphenyl) | 5 | Distorted Trigonal Bipyramidal | cmu.ac.thasianpubs.org |

| Sn(IV) (Dimethyl) | 6 | Skew-Octahedral | cmu.ac.th |

| Hg(II) | 4 | Distorted Tetrahedral (in dimeric form) | nih.gov |

| Pd(II) | 4 | Square-Planar | researchgate.net |

Metal-Sulfur Bonding Character and Electron Delocalization

The metal-sulfur bond is a key feature of this compound complexes. These bonds are typically covalent in nature. cmu.ac.th The character of the M-S bond can be influenced by the nature of the metal ion. biotech-asia.org

A significant aspect of the electronic structure of the this compound ligand is the delocalization of electrons within the S₂CN moiety. There is considerable π-character in the C-N bond, which is often described as a "thioureide" bond. mdpi.com This delocalization is a result of the contribution of a resonance form where the nitrogen lone pair is involved in a double bond with the carbon atom, and one of the sulfur atoms carries a negative charge. This electron delocalization contributes to the stability of the ligand and its complexes. bohrium.com

The degree of electron delocalization can be influenced by the coordination of the ligand to a metal. The formation of the metal-sulfur bonds can affect the electron density distribution within the dithiocarbamate backbone. Infrared spectroscopy is a valuable technique for probing these electronic effects, as the stretching frequencies of the C-N and C-S bonds are sensitive to changes in bond order. biotech-asia.org For instance, the ν(C-N) stretching frequency, often referred to as the thioureide band, typically appears in the range of 1440-1503 cm⁻¹. researchjournal.co.in The position of this band can provide insights into the electronic structure of the complex.

Formation of Mono-, Di-, and Polynuclear this compound Complexes

The this compound ligand, [S₂CN(i-Pr)₂]⁻, demonstrates remarkable versatility in its coordination behavior, capable of forming a wide array of metal complexes with varying nuclearity. The structure of the resulting complex—whether mononuclear, dinuclear, or polynuclear—is influenced by several factors, including the metal-to-ligand stoichiometry, the nature of the metal ion, and the reaction conditions. scispace.comacs.org

Mononuclear Complexes: Mononuclear complexes contain a single metal center coordinated by one or more this compound ligands. These are commonly formed when the ligand is in stoichiometric excess relative to the metal salt during synthesis. scispace.comacs.org In these complexes, the this compound ligand typically acts as a bidentate chelating agent, binding to the metal ion through both sulfur atoms.

For instance, the reaction of nickel(II) salts with this compound ligands readily yields the mononuclear complex, bis(this compound) nickel(II), [Ni(S₂CN(i-Pr)₂)₂]. ontosight.ai Depending on the specific synthesis conditions, this complex can adopt either a square planar or tetrahedral geometry around the nickel center. ontosight.ai Similarly, mononuclear lead(II) complexes, such as bis(this compound)lead(II), exhibit a distorted tetrahedral geometry with two dithiocarbamate ligands chelating the central lead ion. nih.gov Other metals that form mononuclear this compound complexes include cobalt(III) in [Co(S₂CN(i-Pr)₂)₃] and palladium(II) in [Pd(S₂CN(i-Pr)₂)₂], which typically features a square planar geometry. researchgate.netresearchgate.net The synthesis of such complexes often involves a simple replacement reaction between the sodium salt of this compound and a suitable metal salt in a solvent like water or ethanol. researchjournal.co.in

Dinuclear and Polynuclear Complexes: The formation of dinuclear (two metal centers) and polynuclear (multiple metal centers) complexes often occurs when the metal salt is in excess or when the ligand possesses the ability to bridge between metal centers. scispace.comacs.org In these structures, the this compound ligand can adopt a bridging coordination mode in addition to its chelating role.

A notable example is seen in the chemistry of mercury(II) this compound. When the reaction is carried out with a stoichiometric excess of the ligand, the monomeric complex, [Hg(S₂CN(i-Pr)₂)₂], is formed. scispace.comacs.orgresearchgate.net However, using an excess of mercury(II) chloride leads to the formation of a new polymeric coordination polymer. scispace.comacs.orgresearchgate.net In this polymeric structure, the dithiocarbamate ligands function as bridging units, connecting multiple mercury centers. researchgate.net

Dinuclear complexes, such as the zinc(II) complex bis{[(μ-pyrrolidinedithiocarbamato-S,S′)(pyrrolidinedithiocarbamato-S,S′)zinc(II)]}, [Zn₂(PDTC)₄], have also been synthesized, although this example uses a related pyrrolidine (B122466) derivative. researchgate.net The principles of formation are similar, where ligands bridge two metal centers, creating a dimeric structure. researchgate.net Gold(I) also forms dinuclear complexes, such as [AuS₂PR(OR′)]₂, where dithiophosphonate ligands, which are electronically similar to dithiocarbamates, bridge two gold atoms. unirioja.es The formation of higher nuclearity complexes, such as trinuclear and other polynuclear structures, can be achieved through carefully designed reactions, for example, by reacting a precursor complex with a metal salt, which then coordinates to the existing structure. nih.gov These polynuclear complexes can exhibit interesting photophysical properties. rsc.org

| Nuclearity | Metal Ion | Example Formula | Typical Geometry/Structural Feature | Reference |

|---|---|---|---|---|

| Mononuclear | Nickel(II) | [Ni(S₂CN(i-Pr)₂)₂] | Square Planar or Tetrahedral | ontosight.ai |

| Mononuclear | Lead(II) | [Pb(S₂CN(i-Pr)₂)₂] | Distorted Tetrahedral | nih.gov |

| Mononuclear | Cobalt(III) | [Co(S₂CN(i-Pr)₂)₃] | Distorted Octahedral | researchgate.net |

| Mononuclear | Palladium(II) | [Pd(S₂CN(i-Pr)₂)₂] | Square Planar | researchgate.netmdpi.com |

| Dinuclear | Zinc(II) | [Zn₂(PDTC)₄] | Bridging Ligands, Tetrahedral Zn centers | researchgate.net |

| Dinuclear | Gold(I) | [Au₂(dppm)(S₂P(S)R)]** | Bridging Ligands | unirioja.es |

| Polynuclear | Mercury(II) | [Hg(S₂CN(i-Pr)₂)]n | Bridging Triconnective Ligands | scispace.comacs.orgresearchgate.net |

| Polynuclear | Various (Mn, Fe, Co, Ni, Cu) | Sn(tch)₂{M₂(dtc)₄}*** | Trinuclear Structure, Octahedral Metal Ion | nih.gov |

Hard-Soft Acids and Bases (HSAB) Theory in Metal-Ligand Binding

The Hard-Soft Acid-Base (HSAB) theory, introduced by Ralph Pearson, provides a valuable qualitative framework for understanding and predicting the stability of coordination compounds based on the nature of the metal ion (Lewis acid) and the ligand (Lewis base). wikipedia.orgadichemistry.com The central principle of this theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases to form stable complexes. wikipedia.orglibretexts.org

Hard acids are typically small, highly charged metal ions that are not easily polarized (e.g., Cr³⁺, Fe³⁺, Co³⁺). adichemistry.comlibretexts.org

Soft acids are generally larger, have a low positive charge, and are highly polarizable (e.g., Pt²⁺, Hg²⁺, Au⁺). adichemistry.comlibretexts.org

Hard bases contain small, highly electronegative donor atoms and are weakly polarizable (e.g., F⁻, OH⁻, H₂O, NH₃). adichemistry.com

Soft bases contain larger, less electronegative donor atoms that are easily polarized (e.g., I⁻, S²⁻, RSH, R₃P). adichemistry.com

The this compound ligand is classified as a soft base . This is due to the presence of two sulfur donor atoms, which are relatively large, have intermediate electronegativity, and are highly polarizable. researchgate.netadichemistry.com Consequently, the this compound ligand forms particularly stable complexes with soft and borderline metal ions.

The "thiophilic" (sulfur-loving) nature of certain metals can be rationalized using HSAB theory. researchgate.net For example, mercury(II), a classic soft acid, has a strong affinity for sulfur-donor ligands, leading to the formation of stable mercury(II) this compound complexes. researchgate.net The interaction between the soft Hg²⁺ acid and the soft dithiocarbamate base is strong and has a significant covalent character. wikipedia.orglibretexts.org

Conversely, hard metal acids, such as Cr³⁺, would be expected to form less stable complexes with dithiocarbamates compared to their interactions with hard bases like oxides or fluorides. While complexes between hard acids and soft bases can be formed, the hard-hard and soft-soft interactions are generally more favorable and result in greater thermodynamic stability. libretexts.orglibretexts.org Bismuth(III), often considered a borderline Lewis acid, readily forms complexes with sulfur donor ligands like dithiocarbamates. mdpi.com

The electronic structure of the dithiocarbamate ligand also plays a role. Resonance structures illustrate the delocalization of charge within the S₂CN moiety. One resonance form places the negative charge primarily on the sulfur atoms, emphasizing their soft-base character and favoring binding to soft metals. mdpi.com Another form, the "thioureide" form, involves a C=N double bond, which can influence the binding properties and stabilization of complexes with harder metals. mdpi.com The HSAB principle is a powerful predictive tool in the coordination chemistry of this compound, guiding the understanding of why certain metal-ligand pairings are preferred and result in stable compounds. adichemistry.com

| Metal Ion | HSAB Classification | Interaction with this compound (Soft Base) | Reference |

|---|---|---|---|

| Cr³⁺ | Hard Acid | Less Favorable Interaction | adichemistry.com |

| Fe³⁺ | Hard Acid | Less Favorable Interaction | libretexts.org |

| Co³⁺ | Hard Acid | Less Favorable Interaction | libretexts.org |

| Fe²⁺ | Borderline Acid | Favorable Interaction | wikipedia.org |

| Co²⁺ | Borderline Acid | Favorable Interaction | wikipedia.org |

| Ni²⁺ | Borderline Acid | Favorable Interaction | - |

| Cu²⁺ | Borderline Acid | Favorable Interaction | - |

| Zn²⁺ | Borderline Acid | Favorable Interaction | wikipedia.org |

| Pb²⁺ | Borderline Acid | Favorable Interaction | wikipedia.org |

| Bi³⁺ | Borderline Acid | Favorable Interaction | mdpi.com |

| Pt²⁺ | Soft Acid | Strongly Favorable Interaction | adichemistry.com |

| Pd²⁺ | Soft Acid | Strongly Favorable Interaction | - |

| Au⁺ | Soft Acid | Strongly Favorable Interaction | libretexts.org |

| Hg²⁺ | Soft Acid | Strongly Favorable Interaction | researchgate.net |

Structural Elucidation and Supramolecular Assembly of Diisopropyldithiocarbamate Compounds

Advanced Crystallographic Investigations

Crystallography stands as the cornerstone for determining the precise atomic-level structure of diisopropyldithiocarbamate compounds.

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for elucidating the molecular structure of crystalline materials, providing precise data on bond lengths, bond angles, and coordination environments. uhu-ciqso.esspringernature.com This method has been instrumental in characterizing a variety of this compound derivatives, particularly those involving organometallic complexes.

For instance, the SC-XRD analysis of organotin(IV) this compound compounds has revealed diverse coordination geometries around the central tin atom. cmu.ac.th In the case of triphenyltin(IV) this compound, the tin atom is five-coordinated. cmu.ac.th The dithiocarbamate (B8719985) ligand coordinates to the tin atom through the two sulfur atoms, but with significantly different bond lengths (Sn-S1: 2.479 Å and Sn-S2: 2.926 Å), suggesting one strong covalent bond and a much weaker Sn-S interaction. cmu.ac.th In contrast, dimethyltin(IV) bis(this compound) shows a four-coordinated tin atom with a distorted tetrahedral geometry. cmu.ac.thresearchgate.net

Similarly, the structure of a mercury(II) this compound coordination polymer was determined using single-crystal X-ray diffraction, revealing chains of molecules linked through Hg-S bonds. scispace.com The analysis provides a detailed understanding of how individual monomeric units assemble into a larger polymeric structure. scispace.com The power of SC-XRD lies in its ability to provide unambiguous determination of the three-dimensional structure, which is crucial for understanding the compound's properties and reactivity. springernature.com

Table 1: Selected Geometric Parameters for Triphenyltin(IV) this compound from SC-XRD

| Parameter | Value (Å) |

|---|---|

| Sn-S1 Bond Length | 2.479 |

| Sn-S2 Bond Length | 2.926 |

Data sourced from a study on organotin(IV) this compound compounds. cmu.ac.th

For example, triphenyltin(IV) this compound crystallizes in the triclinic system with the space group P-1. cmu.ac.th In contrast, dimethyltin(IV) bis(this compound) adopts a monoclinic system, crystallizing in the P2₁/n space group. cmu.ac.th Another example, dibutyltin (B87310) bis(N,N-diisopropyldithiocarbamate), also crystallizes in a monoclinic system but with the space group C2/c. researchgate.net The specific crystal system and space group dictate the packing of the molecules in the solid state and the nature of the supramolecular architecture. wikipedia.org

Table 2: Crystallographic Data for Selected this compound Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| (C₆H₅)₃Sn[S₂CN(C₃H₇)₂] | Triclinic | P-1 | 9.7572 | 11.7030 | 11.7602 | 74.419 | 80.114 | 67.285 |

| (CH₃)₂Sn[S₂CN(C₃H₇)₂]₂ | Monoclinic | P2₁/n | 10.6234 | 16.0898 | 13.2405 | 90 | 92.853 | 90 |

Data sourced from the synthesis and characterization of organotin(IV) this compound compounds. cmu.ac.th

Analysis of Intermolecular and Non-Covalent Interactions

Beyond the covalent bonds that define the molecule, weaker non-covalent interactions govern how molecules pack together in a crystal. The study of these interactions is crucial for understanding the supramolecular assembly.

In the crystal structure of dibutyltin bis(N,N-diisopropyldithiocarbamate), Hirshfeld surface analysis revealed that H···H contacts are the most significant intermolecular interactions, indicating the dominance of van der Waals forces in the molecular packing. researchgate.net The analysis also identified weaker methylene-C—H···S interactions that contribute to the formation of supramolecular chains. researchgate.net Generally, Hirshfeld analysis is effective in identifying various interactions, including H···H and S···H contacts, providing a detailed picture of the crystal's cohesion. scirp.org

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous theoretical framework for analyzing the electron density of a chemical system. wikipedia.org Developed by Richard Bader, QTAIM partitions the electron density to define atoms and the bonds that connect them, including weak non-covalent interactions. wikipedia.orgamercrystalassn.org This approach allows for a deep quantitative and qualitative understanding of the physical nature of these interactions. researchgate.net

By analyzing the topological properties of the electron density, such as bond critical points, QTAIM can characterize the strength and nature of interactions. wikipedia.org In studies of related metal-dithiophosphate complexes, which share similarities with dithiocarbamates, QTAIM has been extensively applied to investigate the supramolecular networks, including hydrogen bonds and other weak interactions. researchgate.net This theoretical tool complements experimental data by providing a physical basis for the observed chemical structures and intermolecular contacts. amercrystalassn.org

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, used to identify and visualize non-covalent interactions in real space. chemrxiv.orgresearchgate.net The NCI (Non-Covalent Interaction) index, which is based on the RDG, is a standard method for this type of analysis. researchgate.net

Plotting the RDG against the electron density allows for the characterization of different interaction types. researchgate.netresearchgate.net Typically, large, low-density RDG spikes indicate non-covalent interactions. These interactions can be visualized as isosurfaces in three-dimensional space, with the color of the surface indicating the nature of the interaction: blue for strong attractive forces like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net In studies of mercury(II) complexes with sulfur donor ligands, RDG analysis has been used to support the presence of various non-covalent intermolecular interactions, confirming the supramolecular organization within the crystal. researchgate.net This method provides a clear and intuitive visual representation of the non-covalent forces that dictate the crystal architecture.

Table 3: Compound Names Mentioned in this Article

| Compound Name | Chemical Formula / General Formula |

|---|---|

| This compound | [S₂CN(C₃H₇)₂]⁻ |

| Triphenyltin(IV) this compound | (C₆H₅)₃Sn[S₂CN(C₃H₇)₂] |

| Dimethyltin(IV) bis(this compound) | (CH₃)₂Sn[S₂CN(C₃H₇)₂]₂ |

| Dibutyltin bis(N,N-diisopropyldithiocarbamate) | (C₄H₉)₂Sn[S₂CN(C₃H₇)₂]₂ |

| Mercury(II) this compound | Hg[S₂CN(C₃H₇)₂]₂ |

Spodium Bonding in Mercury(II) this compound Complexes

Spodium bonding, a type of noncovalent interaction specific to the zinc triad (B1167595) elements (Zn, Cd, Hg), plays a significant role in the supramolecular chemistry of mercury(II) this compound complexes. mdpi.com This interaction, which is expected to be most prominent for the heavier Group 12 element, mercury, involves the mercury atom acting as a Lewis acid. mdpi.com The nature and strength of spodium bonds are influenced by the steric bulk of the substituents on the dithiocarbamate ligand and the coordination geometry of the mercury atom. mdpi.comresearchgate.net

In mercury(II) bis(N,N-dialkyldithiocarbamato) compounds, the steric hindrance of the alkyl groups determines the resulting supramolecular structure. For instance, with smaller alkyl groups like ethyl, dimer formation occurs through covalent Hg–S interactions. mdpi.com In contrast, bulkier groups like isobutyl lead to intermolecular Hg···S interactions, while very large groups such as cyclohexyl can preclude both dimerization and intermolecular interactions. mdpi.com

A notable example is the formation of a polymeric mercury(II) this compound complex, synthesized from the reaction of sodium this compound with an excess of HgCl2. researchgate.netacs.org Single-crystal X-ray diffraction revealed a polymeric structure featuring an additional Hg···S bond, distinguishing it from the monomeric bis(di(isopropyl)dithiocarbamato)mercury(II) complex obtained when a stoichiometric excess of the ligand is used. researchgate.netacs.org In the polymeric structure, the mercury center is six-coordinate with a distorted octahedral geometry, where the dithiocarbamate ligands act as bridging triconnective ligands. researchgate.net The monomeric complex, on the other hand, displays a distorted tetrahedral geometry with the mercury atom asymmetrically chelated by two dithiocarbamate ligands. researchgate.net

Computational studies have demonstrated that even at separations exceeding the sum of the van der Waals radii by nearly 0.4 Å, spodium bonding can provide a stabilization energy of approximately 2.5 kcal/mol. mdpi.comresearchgate.net Natural bond orbital (NBO) analysis indicates that this stabilization arises from a combination of LP(S) → σ*(Hg–S) charge transfer and dominant dispersion forces. mdpi.comresearchgate.net Further investigations into quasi-dimeric aggregates of [Hg(S2CNRR')2]2 have identified two main motifs for Hg···S spodium bonding: Type I, with stronger, more directional interactions (around 6 kcal/mol), and Type II, with weaker interactions (around 3 kcal/mol). acs.org

The table below summarizes key interaction data for different mercury(II) dithiocarbamate complexes.

| Complex Type | Interaction Motif | Stabilization Energy (kcal/mol) | Key Feature |

| Quasi-dimeric [Hg(S2CNRR')2]2 | Type I | ~6 | Stronger, directional Hg···S contacts |

| Quasi-dimeric [Hg(S2CNRR')2]2 | Type II | ~3 | Weaker Hg···S contacts |

| Intermolecular Hg···S | Spodium Bonding | ~2.5 | Occurs at separations beyond van der Waals radii |

Conformational Dynamics and Stereochemical Aspects

Intramolecular C-H⋯S hydrogen bonds are a recurring structural feature in metal this compound complexes, significantly influencing their molecular geometry and conformational dynamics. researchgate.netuts.edu.au These weak hydrogen bonds, where sulfur acts as an acceptor, have been identified through single-crystal X-ray diffraction and further investigated by computational methods. researchgate.netuts.edu.au

In sodium di(isopropyl)dithiocarbamate pentahydrate, networks of C-H⋯S interactions are present, leading to an asymmetrical distribution of electron density within the molecule. researchgate.net This asymmetry is a key factor contributing to the restricted rotation of the isopropyl groups. researchgate.netuts.edu.au The presence of these interactions is not isolated to the sodium salt but is considered a ubiquitous feature in this class of compounds. researchgate.net

The table below presents data on C-H···S interactions in selected this compound complexes.

| Compound | Interaction Type | Interaction Distance (Å) | Consequence |

| Sodium di(isopropyl)dithiocarbamate pentahydrate | C-H⋯S | ~2.3 and ~2.4 | Asymmetrical electron density, restricted isopropyl group rotation |

| S-[2-(2,2-Dimethylpropanamido)-3-(trifluoromethyl)phenyl] N,N-diisopropyldithiocarbamate | N-H⋯S | - | Formation of an S(7) ring |

| Nickel(II) bis(this compound) | C-H···S | ~2.9 | Present in all known this compound structures |

A characteristic feature of this compound complexes is the temperature-dependent restricted rotation around the carbon-nitrogen (C-N) single bonds of the isopropyl groups. researchgate.netuts.edu.au This phenomenon is primarily attributed to the presence of intramolecular C-H⋯S interactions and steric effects. researchgate.netuts.edu.au The rotation is sufficiently hindered that it can be studied using variable-temperature nuclear magnetic resonance (NMR) spectroscopy. researchgate.netuts.edu.auresearchgate.net

As the temperature is lowered, the rate of rotation decreases, leading to the observation of distinct signals for the non-equivalent isopropyl groups in the NMR spectrum. uts.edu.au The energy barrier for this restricted rotation can be quantified from these experiments. For sodium di(isopropyl)dithiocarbamate, the energy barrier (ΔG‡) to free rotation at the coalescence temperature (268 K) was determined to be 59 kJ mol⁻¹, which is in close agreement with the values reported for other this compound complexes, such as lead(II) this compound (57 kJ mol⁻¹). uts.edu.au This suggests a similar transition state for the isopropyl bond rotation across different metal complexes. uts.edu.au

In vanadium(III) tris(N,N-diisopropyldithiocarbamate), variable temperature ¹H NMR studies also revealed hindered rotation about the C–N bonds, with a calculated rotational energy barrier of 38 kJ mol⁻¹. researchgate.net These findings underscore the significant role of intramolecular forces in governing the dynamic behavior of these molecules. researchgate.net

The table below summarizes the rotational energy barriers for different this compound complexes.

| Complex | Method | Rotational Energy Barrier (ΔG‡) (kJ mol⁻¹) | Coalescence Temperature (K) |

| Sodium di(isopropyl)dithiocarbamate | Variable-Temperature NMR | 59 | 268 |

| Lead(II) this compound | Variable-Temperature NMR | 57 | - |

| Vanadium(III) tris(N,N-diisopropyldithiocarbamate) | Molecular Mechanics | 38 | - |

Bond Valence Sum (BVS) Analysis in this compound Complexes

The Bond Valence Sum (BVS) method is a valuable tool in coordination chemistry for estimating the oxidation state of a central metal ion based on its bond lengths. orientjchem.orggovst.edu This analysis has been successfully applied to this compound complexes to confirm the formal oxidation state of the metal center. orientjchem.orgsphinxsai.com The BVS model is based on the principle that the sum of the valences of all bonds around a central atom is equal to its atomic valence (oxidation state). govst.edu

For a series of zinc(II) dithiocarbamate adducts with 4,4'-bipyridine, BVS analysis yielded values close to '2', confirming the +2 oxidation state of the zinc ion. orientjchem.org Similarly, for cadmium dithiocarbamate complexes, BVS calculations have been used to validate the crystal structures and the +2 oxidation state of cadmium. sphinxsai.com

In some instances, the calculated BVS values may deviate slightly from the expected integer value. For example, in certain cadmium complexes, the BVS values were found to be slightly higher than +2, which was attributed to increased covalent character in the metal-ligand bonds. sphinxsai.com For some nickel(II) mixed ligand complexes containing dithiocarbamates, the BVS values were also higher than the expected +2, suggesting significant covalent character and back-bonding effects in the Ni-S and Ni-P bonds. researchgate.net These deviations highlight how BVS analysis can provide insights into the nature of the chemical bonding within a complex. sphinxsai.comresearchgate.net

The BVS analysis reinforces the understanding that the formation of a metal complex represents a compromise between the steric and electronic requirements of both the metal ion and the ligands. sphinxsai.com

The table below provides a conceptual summary of BVS analysis results for dithiocarbamate complexes.

| Metal Ion | Ligand System | Expected Oxidation State | Typical BVS Result | Interpretation |

| Zinc(II) | Dithiocarbamate + 4,4'-Bipyridine | +2 | ~2.0 | Confirms formal oxidation state |

| Cadmium(II) | Dithiocarbamate | +2 | Slightly > 2.0 | Increased covalent character |

| Nickel(II) | Dithiocarbamate + Phosphine (B1218219) | +2 | > 2.0 | High covalency and back-bonding |

Spectroscopic Characterization Techniques in Diisopropyldithiocarbamate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of diisopropyldithiocarbamate compounds, offering granular information about the chemical environment of various nuclei.

Solution-State NMR (¹H, ¹³C, ³¹P, ¹¹⁹Sn) Chemical Shift Analysis and Structural Elucidation

Solution-state NMR provides critical data for understanding the structure of these compounds in solution. cmu.ac.thasianpubs.org

¹H NMR: Proton NMR spectra are fundamental for identifying the organic moieties of the this compound ligand. For instance, in organotin(IV) this compound complexes, the protons of the isopropyl group attached to the nitrogen atom show chemical shifts typically in the range of 3.430-5.459 ppm. cmu.ac.th The terminal methyl groups of the isopropyl moiety are observed at approximately 1.644-1.744 ppm. cmu.ac.th In some cases, such as with triphenyltin(IV) this compound, the N-CH proton signal can be unresolved and appear as a multiplet within the -CH₃ proton region. cmu.ac.th For organometallic complexes, such as those with tin, the protons of organic groups directly attached to the metal, like phenyl or methyl groups, are also readily identified. For example, phenyl protons on a tin atom appear around 7.468-8.098 ppm, and methyl protons directly linked to tin are seen at about 1.330 ppm. cmu.ac.th

¹³C NMR: Carbon-13 NMR is particularly important for characterizing the dithiocarbamate (B8719985) core. The chemical shift of the carbon atom in the NCS₂ group is a key indicator of the dithiocarbamate moiety and typically falls within the 185-220 ppm range. cmu.ac.thmdpi.com For example, in a series of organotin(IV) diisopropyldithiocarbamates, these shifts were observed at 196.97 ppm, 198.11 ppm, and 198.42 ppm. cmu.ac.th The isopropyl group's methyl carbons are typically found around 19.34-20.11 ppm, while the carbon directly attached to the nitrogen atom appears at chemical shifts such as 47.50 ppm and 58.04 ppm in different tin complexes. cmu.ac.thasianpubs.org The presence of a single signal for the N-CS₂ carbon in the ¹³C NMR spectrum is indicative of a bidentate coordination of the dithiocarbamate ligand. researchgate.net

³¹P NMR: In mixed ligand complexes containing phosphine (B1218219) ligands alongside this compound, ³¹P NMR is an indispensable tool. researchgate.net The chemical shifts and coupling constants in ³¹P NMR spectra provide information about the coordination environment of the phosphorus atom and can help elucidate the geometry of the complex. researchgate.netwikipedia.org For instance, in palladium(II) dithiocarbamate complexes with triphenylphosphine, the ³¹P NMR data supports the isobidentate coordination of the dithiocarbamate ligand. researchgate.net

¹¹⁹Sn NMR: For organotin derivatives of this compound, ¹¹⁹Sn NMR spectroscopy offers direct insight into the coordination number and geometry around the tin atom. cmu.ac.thasianpubs.org The chemical shifts in ¹¹⁹Sn NMR are sensitive to the number and nature of the groups attached to the tin center.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| Triphenyltin(IV) this compound | ¹H | 7.468-8.098 | Phenyl protons on Sn |

| ¹H | 3.429 | N-CH of isopropyl | |

| ¹³C | 196.97 | NCS₂ | |

| ¹³C | 47.50 | N-CH of isopropyl | |

| Dimethyltin(IV) bis(this compound) | ¹H | 1.330 | Methyl protons on Sn |

| ¹H | 3.430-5.459 | N-CH of isopropyl | |

| ¹³C | 198.11 | NCS₂ | |

| ¹³C | 58.04 | N-CH of isopropyl | |

| Diphenyltin(IV) bis(this compound) | ¹H | 7.468-8.098 | Phenyl protons on Sn |

| ¹³C | 198.42 | NCS₂ | |

| ¹³C | 47.50 | N-CH of isopropyl |

Correlation of ¹³C NMR Chemical Shifts to π-Bonding in the NCS₂ Moiety

The chemical shift of the carbon atom in the dithiocarbamate (NCS₂) moiety in ¹³C NMR spectra is sensitive to the electronic structure, particularly the extent of π-bonding. The resonance for this carbon atom typically appears in the range of 196-200 ppm. researchgate.net Variations in this chemical shift can be correlated to the degree of double bond character in the C-N bond of the thioureide group. This is influenced by the delocalization of electrons within the -NCS₂ fragment. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a key technique for identifying characteristic functional groups and metal-ligand bonds in this compound compounds. cmu.ac.thasianpubs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy of Characteristic Ligand and Metal-Ligand Bands (ν(C=N), ν(C=S), ν(Sn-C), ν(Sn-S))

The FT-IR spectra of this compound complexes exhibit several characteristic absorption bands that are diagnostic of the ligand and its coordination to a metal center. cmu.ac.thasianpubs.org

ν(C=N) (Thioureide band): A strong absorption band, often referred to as the "thioureide band," is observed in the region of 1450-1550 cm⁻¹. mdpi.comresearchjournal.co.in This band arises from the C-N stretching vibration, which has partial double bond character due to electron delocalization in the NCS₂ group. cmu.ac.thmdpi.com In a series of organotin(IV) diisopropyldithiocarbamates, this band was found between 1474 cm⁻¹ and 1481 cm⁻¹. cmu.ac.th

ν(C=S): The C-S stretching vibration typically appears in the 950-1050 cm⁻¹ range. preprints.org The presence of a single, unsplit band in this region is indicative of a bidentate coordination mode of the dithiocarbamate ligand, where both sulfur atoms are coordinated to the metal center. cmu.ac.thresearchgate.net For example, in several organotin(IV) complexes, this band was observed between 997 cm⁻¹ and 1038 cm⁻¹. cmu.ac.th

ν(Sn-C): In organotin(IV) complexes, the stretching vibration of the tin-carbon bond (ν(Sn-C)) provides direct evidence for the presence of organic groups attached to the tin atom. These bands are typically observed in the far-infrared region, for instance, in the range of 567-583 cm⁻¹ for methyl and phenyl moieties attached to tin. cmu.ac.thasianpubs.org

ν(Sn-S): The formation of a bond between the tin atom and the sulfur atoms of the dithiocarbamate ligand is confirmed by the appearance of Sn-S stretching vibrations (ν(Sn-S)). These absorptions are also found in the far-infrared region, typically around 355-444 cm⁻¹. cmu.ac.thasianpubs.orgpreprints.org

| Compound | ν(C=N) | ν(C=S) | ν(Sn-C) | ν(Sn-S) |

|---|---|---|---|---|

| Triphenyltin(IV) this compound | 1477 | 997 | 582 | 443-444 |

| Dimethyltin(IV) bis(this compound) | 1474 | 1038 | 583 | 414 |

| Diphenyltin(IV) bis(this compound) | 1481 | 997 | - | 415 |

Electronic Absorption and Emission Spectroscopy

UV-visible absorption and emission spectroscopy are used to study the electronic transitions within this compound complexes. In a study of red cyclometalated iridium(III) complexes containing this compound, the UV-vis absorption and emission spectra were recorded in dichloromethane. researchgate.net These spectra provide information on the electronic structure and photophysical properties of the complexes, which is particularly relevant for applications in areas such as organic light-emitting diodes (OLEDs). researchgate.net The absorption spectra can reveal ligand-to-metal charge transfer (LMCT) and intraligand transitions. researchgate.net

Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic this compound Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying materials with unpaired electrons. wikipedia.org This makes it an invaluable tool for characterizing paramagnetic this compound complexes, such as those involving transition metals with an odd number of electrons (e.g., Cu(II), Ag(II)). wikipedia.orgsrce.hr EPR spectroscopy provides detailed information about the electronic structure and the local environment of the paramagnetic center. researchgate.netnih.gov

The technique works by applying a magnetic field to lift the degeneracy of the electron spin states; the absorption of microwave radiation then induces transitions between these states. srce.hr The resulting EPR spectrum's characteristics, particularly the g-factor and hyperfine coupling constants, are sensitive to the geometry of the complex and the nature of the atoms interacting with the unpaired electron.

A notable study involved the observation of EPR in a silver(II) complex, [Ag(S₂CN(i-C₃H₇)₂)₂]. escholarship.org The analysis of the hyperfine structure in the EPR spectrum provided critical data on the electronic ground state of this paramagnetic species. Such studies are fundamental to understanding the reactivity and magnetic properties of these metal complexes. wikipedia.org

Thermal Decomposition Studies for Material Synthesis

The thermal decomposition of metal this compound complexes is a widely utilized method for synthesizing advanced materials, particularly metal sulfide (B99878) nanocrystals. These complexes are ideal single-source precursors because the ligand contains both sulfur and carbon, which can be controllably removed upon heating, leaving behind the desired metal sulfide material. researchgate.netrsc.org

Thermogravimetric analysis (TGA) is commonly used to study the decomposition pattern of these complexes. For example, the TGA thermogram for bis(N-diisopropyldithiocarbamate)Cu(II) shows a significant decomposition step around 338°C, which corresponds to the loss of the organic ligand components and the formation of a copper sulfide residue. researchgate.net

This precursor-based approach allows for the synthesis of various nanomaterials under relatively mild conditions. By adjusting parameters such as temperature, solvent, and precursor concentration, it is possible to control the size, shape, and crystalline phase of the resulting metal sulfide nanoparticles. rsc.orgrsc.org This method has been successfully applied to produce a range of binary and ternary metal sulfides. rsc.orgscientific.net For instance, the thermolysis of bis(N-diisopropyldithiocarbamate)Cu(II) at 180°C has been used to synthesize copper sulfide (CuS) nanocrystals. scientific.net Similarly, iron-nickel sulfide and nickel-cobalt (B8461503) sulfide nanomaterials have been synthesized from di-isobutyl-dithiocarbamate precursors at temperatures ranging from 210°C to 230°C. rsc.org

Table 2: Examples of Material Synthesis via Thermal Decomposition of Dithiocarbamate Complexes

| Precursor Complex | Decomposition Temp. | Synthesized Material | Source(s) |

| bis(N-diisopropyldithiocarbamate)Cu(II) | 180 °C | Copper Sulfide (CuS) nanocrystals | scientific.net |

| bis(N-diisopropyldithiocarbamate)Cu(II) | ~338 °C (TGA) | Copper Sulfide (CuS) residue | researchgate.net |

| [Fe(S₂CNiBu₂)₃]/[Ni(S₂CNiBu₂)₂] | 210-230 °C | Iron-Nickel Sulfide (FeNi₂S₄) | rsc.org |

| (N-piperldtc)Fe | 200 °C | Iron Sulfide (FeS) | frontiersin.org |

| Mercury(II) di-isopropyldithiocarbamate | N/A | Investigated as precursor for HgS | scispace.com |

Theoretical and Computational Studies on Diisopropyldithiocarbamate

Quantum Chemical Investigations

Quantum chemical methods provide a powerful lens through which to examine the fundamental electronic properties of diisopropyldithiocarbamate. These theoretical approaches offer insights into the molecule's structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a primary tool for investigating the electronic structure of this compound, particularly in its metal complexes. DFT calculations have been successfully employed to understand the coordination geometries and the nature of the metal-ligand bonding. For instance, in studies of organotin(IV) complexes of this compound, DFT has been used to analyze the geometric parameters and confirm experimental findings, highlighting the influence of molecular packing on the compound's structure.

The electronic properties of this compound derivatives have also been explored using DFT. These studies often involve the calculation of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's reactivity and electronic transitions.

Ab Initio and Semi-Empirical Methods in this compound Studies

While DFT is a prevalent method, ab initio and semi-empirical quantum chemical methods also offer valuable, albeit often more computationally intensive or approximate, insights into molecular systems like this compound. Ab initio methods, which are based on first principles without empirical parameterization, can provide highly accurate results for smaller systems. Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them suitable for larger molecules.

Currently, specific and detailed ab initio or comprehensive semi-empirical studies focused solely on the this compound molecule are not extensively documented in publicly available research. Much of the computational focus has been on its metal complexes, where DFT provides a balance of accuracy and computational efficiency.

Calculation of Quantum Parameters (Electron Affinity, Ionization Energy, Dipole Moment, Hardness, Vibrational Frequencies)

The calculation of various quantum parameters provides a quantitative understanding of the chemical behavior of this compound. These parameters are crucial for predicting its reactivity, stability, and spectroscopic signatures.

Detailed experimental and computational studies providing a comprehensive set of these quantum parameters specifically for the isolated this compound molecule are limited in the available literature. However, computational chemistry allows for the theoretical prediction of these values. The following table presents theoretically derived quantum parameters for this compound, which are essential for understanding its chemical nature.

| Quantum Parameter | Theoretical Value |

| Electron Affinity | Value not available in searched literature |

| Ionization Energy | Value not available in searched literature |

| Dipole Moment | Value not available in searched literature |

| Chemical Hardness | Value not available in searched literature |

| Vibrational Frequencies | Specific values not available in searched literature |

Molecular and Supramolecular Modeling

Molecular and supramolecular modeling techniques are employed to understand the three-dimensional arrangement of this compound and its interactions with other molecules, providing insights into its solid-state structure and the formation of larger assemblies.

Computational Analysis of Coordination Geometries and Energies

Computational analysis has been instrumental in elucidating the coordination geometries of this compound in its metal complexes. In a notable study of (N,N-Diisopropyldithiocarbamato)triphenyltin(IV), the coordination geometry around the tin atom is described as being based on a C3S tetrahedron. iucr.orgnih.govcore.ac.uksunway.edu.my This geometry is, however, highly distorted due to the asymmetric chelation of the this compound ligand. iucr.orgnih.govcore.ac.uksunway.edu.my The close approach of the second, non-coordinating thione-sulfur atom to the tin center is a primary reason for this distortion. iucr.orgnih.govcore.ac.uksunway.edu.my

Energy framework calculations, a component of computational analysis, have been used to quantify the interaction energies within the crystal lattice of such complexes. These calculations help in understanding the forces that govern the molecular packing.

Modeling of Intermolecular Interactions and Supramolecular Architectures

The modeling of intermolecular interactions is crucial for understanding the supramolecular architecture of this compound compounds. Hirshfeld surface analysis is a powerful computational tool used for this purpose. In the case of (N,N-Diisopropyldithiocarbamato)triphenyltin(IV), this analysis has revealed that the molecular packing is characterized by weak phenyl-C—H⋯C(phenyl) interactions, which lead to the formation of centrosymmetric dimeric aggregates. iucr.orgnih.govcore.ac.uksunway.edu.my

Advanced Computational Analysis Methods

Advanced computational analysis methods provide deep insights into the electronic structure, stability, and conformational landscape of molecules. These techniques, rooted in quantum mechanics, are indispensable for understanding the intricate details of chemical bonding and reactivity. For this compound, methods such as Natural Bond Orbital (NBO) analysis and Potential Energy Surface (PES) mapping, coupled with conformational analysis, offer a powerful lens through which to examine its molecular properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry technique used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized, intuitive picture of chemical bonding that aligns well with classical Lewis structures. The analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that represent core electrons, lone pairs, and bonds.

The primary outputs of an NBO analysis include the natural atomic charges, the hybridization of atomic orbitals contributing to bonds, and the energies of interactions between filled (donor) and empty (acceptor) orbitals. This donor-acceptor interaction energy, calculated using second-order perturbation theory, is a key measure of the strength of hyperconjugative and steric interactions within the molecule.

Charge Distribution: The analysis would quantify the partial charges on the nitrogen, sulfur, and carbon atoms, offering insights into the molecule's polarity and reactive sites.

Bonding Character: It would describe the hybridization of the orbitals forming the C-N, C-S, and S-S bonds, elucidating their covalent and ionic character.

Intramolecular Interactions: The analysis would reveal stabilizing interactions, such as the delocalization of lone pair electrons from the nitrogen and sulfur atoms into antibonding orbitals of adjacent bonds.

A related study on bis-(diethyldithiocarbamate)zinc(II) utilized NBO analysis to investigate the hybridization of the zinc cation and the nature of the metal-ligand bonding nih.gov. This demonstrates the utility of NBO in understanding the electronic structure of dithiocarbamate (B8719985) compounds.

Illustrative NBO Analysis Data for this compound